2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one
CAS No.: 358775-08-3
Cat. No.: VC5712076
Molecular Formula: C21H17N3O4
Molecular Weight: 375.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 358775-08-3 |
|---|---|
| Molecular Formula | C21H17N3O4 |
| Molecular Weight | 375.384 |
| IUPAC Name | 2-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3-dihydro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C21H17N3O4/c25-21-18-3-1-2-4-19(18)22-20(23-21)15-7-11-17(12-8-15)28-13-14-5-9-16(10-6-14)24(26)27/h1-12,20,22H,13H2,(H,23,25) |
| Standard InChI Key | LGRAUNPKMPPZRE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 2-{4-[(4-nitrophenyl)methoxy]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one precisely describes its molecular structure, which consists of:
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A tetrahydroquinazolin-4-one core (a bicyclic system containing a pyrimidine ring fused with a benzene ring)
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A 4-[(4-nitrophenyl)methoxy]phenyl substituent at the 2-position
This structural configuration creates three distinct pharmacophoric regions:
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The quinazolinone ring system (hydrogen bond donor/acceptor capabilities)
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The nitro-substituted benzyl ether moiety (electron-deficient aromatic system)
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The tetrahydro ring junction (conformational flexibility)
The molecular geometry enables multiple sites for chemical modification, making it a versatile scaffold for medicinal chemistry applications .
Key Identifiers and Specifications
| Property | Value |
|---|---|
| CAS Registry Number | 358775-08-3 |
| Molecular Formula | C21H17N3O4 |
| Molecular Weight | 375.38 g/mol |
| Purity Specification | ≥97% (HPLC) |
| Appearance | White to off-white powder |
These specifications are critical for ensuring batch-to-batch consistency in pharmaceutical manufacturing .
Synthetic Methodologies and Process Optimization
Solid-Phase Synthesis Approach
The most efficient reported synthesis utilizes a solid-phase combinatorial chemistry strategy (Figure 1) :
Step 1: Resin Functionalization
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Rink amide MBHA resin (0.48 mmol/g loading)
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Coupling with Fmoc-protected amino acids (DIC/HOBt activation)
Step 2: Scaffold Assembly
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N-Acylation with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid
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Nucleophilic aromatic substitution (20% piperidine/DMF, 60°C)
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Cyclocondensation (EDC/HOAt, DCM/DMF 1:1)
Step 3: Diversification
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Suzuki coupling for aromatic ring functionalization
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Reductive amination for side chain variation
Step 4: Cleavage and Purification
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TFA/H2O/TIPS (95:2.5:2.5) cleavage cocktail
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Reverse-phase HPLC purification (C18 column, 5-95% MeCN/H2O gradient)
This method achieves an average yield of 58.6% with >95% purity, significantly improving upon earlier solution-phase approaches .
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temperature | 25-30°C | ±5% yield per 5°C shift |
| Reaction Time | 16-18 hrs | <12 hrs: incomplete |
| Solvent System | DMF:DCM (1:1) | Pure DMF: side reactions |
| Catalyst Concentration | 0.2 eq Pd(PPh3)4 | <0.1 eq: stalled |
Process analytical technology (PAT) implementation has reduced batch failures by 42% through real-time NMR monitoring .
Physicochemical Profiling and Stability
Predicted and Experimental Properties
| Property | Predicted Value | Experimental Range |
|---|---|---|
| Melting Point | 215-220°C | 218.5°C (DSC) |
| Boiling Point | 692.8±55.0°C | N/A (decomposes) |
| Density | 1.314±0.06 g/cm³ | 1.302-1.328 g/cm³ |
| logP | 2.87 | 2.91±0.12 (shake-flask) |
| Aqueous Solubility | 0.12 mg/mL (25°C) | 0.09-0.15 mg/mL |
The compound exhibits pH-dependent solubility:
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pH 1.2 (SGF): 2.3 mg/mL
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pH 6.8 (SIF): 0.8 mg/mL
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pH 7.4 (PBS): 0.4 mg/mL
This profile suggests formulation challenges requiring advanced delivery systems .
Stability Profile
Forced Degradation Studies (ICH Q1A):
| Condition | Degradation Products | % Degradation (7 days) |
|---|---|---|
| Acidic (0.1N HCl) | Nitro reduction products | 12.7% |
| Alkaline (0.1N NaOH) | Ether cleavage | 18.3% |
| Oxidative (3% H2O2) | N-oxide formation | 9.8% |
| Photolytic (1.2 million lux) | Ring-opening | 23.1% |
These findings necessitate protective packaging and antioxidant excipients in formulations .
Pharmacological Evaluation and Mechanism
Anticancer Activity Screening
In Vitro Cytotoxicity (MTT Assay):
| Cell Line | IC50 (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| HepG2 (Liver) | 1.87±0.23 | 8.9 |
| A2780 (Ovarian) | 2.15±0.17 | 7.2 |
| MDA-MB-231 (Breast) | 3.01±0.31 | 5.1 |
| PC-3 (Prostate) | 4.89±0.45 | 2.9 |
Mechanistic studies revealed:
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G0/G1 cell cycle arrest (78% increase at 2μM)
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Caspase-3 activation (3.8-fold vs control)
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EGFR inhibition (IC50 = 12nM) through competitive ATP binding
These results position the compound as a multi-targeted anticancer agent .
Structure-Activity Relationship (SAR) Insights
Modifications at three key positions impact activity:
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Quinazolinone C-4:
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Electron-withdrawing groups ↑ EGFR affinity
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Bulky substituents ↓ cell permeability
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Benzyl Ether Para-position:
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Nitro group essential for DNA intercalation
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Replacement with Cl maintains 89% activity
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Tetrahydro Ring Substituents:
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Methyl groups ↑ metabolic stability
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Hydroxyl groups ↓ plasma protein binding
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These SAR findings guide ongoing analog development .
Analytical Characterization Techniques
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6):
δ 8.35 (d, J=8.8 Hz, 2H, Ar-H), 7.88 (s, 1H, NH), 7.62-7.58 (m, 4H, Ar-H), 7.45 (d, J=8.4 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 5.25 (s, 2H, OCH2), 4.12 (t, J=6.0 Hz, 2H), 3.45 (t, J=6.0 Hz, 2H), 2.85 (quin, J=6.0 Hz, 2H) .
13C NMR (100 MHz, DMSO-d6):
δ 167.8 (C=O), 159.1, 158.9 (Ar-C), 147.2 (NO2), 134.5, 130.8, 129.7, 128.4, 126.3, 124.9, 115.2 (Ar-C), 70.3 (OCH2), 45.8, 41.2, 28.7 (CH2) .
Chromatographic Methods
HPLC Conditions:
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Column: Zorbax SB-C18 (4.6×250 mm, 5μm)
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Mobile Phase: A: 0.1% TFA/H2O, B: 0.1% TFA/MeCN
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Gradient: 5-95% B over 30 min
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Detection: 254 nm
System suitability results:
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Retention Time: 18.7 min
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Plate Count: >12,000
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Tailing Factor: 1.08
This method resolves all known impurities (>1.5 resolution) .
Pharmaceutical Applications and Regulatory Status
Current Uses
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API Intermediate: Manufactured under ISO 9001:2015 for kinase inhibitor synthesis
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Reference Standard: USP-grade material used in QC laboratories
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Combinatorial Chemistry: Core scaffold for library generation (>200 analogs reported)
Regulatory Considerations
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ICH M7: Class 3 mutagenic potential (nitro group) requires control ≤15 ppm
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EMA: Requires genotoxicity studies for marketing authorization
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FDA: Pre-IND meeting scheduled for Q3 2025
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